5'-O-[Bis(4-Methoxyphenyl)Phenylmethyl]-2'-Deoxy-5-[3-Oxo-3-[[2-[(Trifluoroacetyl)Amino]Ethyl]Amino]-1-Propenyl]-Uridine 3'-[2-Cyanoethyl Bis(1-Methylethyl)Phosphoramidite]
Overview
Description
Scientific Research Applications
Application in RNA Targeting and Cleavage
A study by Niittymäki et al. (2013) explored the use of compounds similar to the specified chemical in catalyzing RNA cleavage. They synthesized a compound containing a Zn2+ complex and tested its ability to cleave RNA selectively at uridine sites. Interestingly, the conjugation of this compound with an oligonucleotide did not enhance its catalytic activity, nor did it maintain selectivity towards uridine sites (Teija Niittymäki, E. Burakova, Evelina Laitinen, A. Leisvuori, P. Virta, H. Lönnberg, 2013).
Electroactive Oligodeoxynucleotides (ODNs)
Whittemore et al. (1999) researched the synthesis of electroactive ODNs using a compound structurally related to the one . They attached an anthraquinone group to the 2'-O of uridine via a linker, creating ODNs with electroactive tags. This development has potential applications as electrical sensors for DNA molecules (N. Whittemore, A. N. Mullenix, G. Inamati, M. Manoharan, P. D. Cook, A. Tuinman, D. Baker, J. Chambers, 1999).
Synthesis of Novel Oligonucleotides
Bhattacharya and Revankar (1994) demonstrated the synthesis of phosphoramidites, including compounds similar to the specified chemical. These phosphoramidites are essential in the solid-support oligonucleotide methodology, indicating the utility of such compounds in the development of novel oligonucleotides (B. Bhattacharya, G. R. Revankar, 1994).
Glycoconjugate Synthesis
Katajisto et al. (2004) reported on the synthesis of oligonucleotide glycoconjugates using a related compound. They developed a novel building block that allowed the integration of different sugar units into oligonucleotides, which could have implications in the study of carbohydrate-nucleotide interactions (Johanna Katajisto, P. Heinonen, H. Lönnberg, 2004).
Affinity Chromatography and Phosphorylation Agent
Higgins et al. (1989) used a similar chemical structure for attaching a uridine residue to oligodeoxyribonucleotides. This structure facilitated the use of the oligomer in affinity chromatography and as a 5' phosphorylating agent (E. Higgins, J. Debear, P. Andrews, G. Gough, 1989).
properties
IUPAC Name |
(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H54F3N6O10P/c1-30(2)55(31(3)4)66(63-26-10-23-50)65-38-27-41(54-28-32(42(57)53-44(54)59)13-22-40(56)51-24-25-52-43(58)46(47,48)49)64-39(38)29-62-45(33-11-8-7-9-12-33,34-14-18-36(60-5)19-15-34)35-16-20-37(61-6)21-17-35/h7-9,11-22,28,30-31,38-39,41H,10,24-27,29H2,1-6H3,(H,51,56)(H,52,58)(H,53,57,59)/b22-13+/t38-,39+,41+,66?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQSCXKQIATMHH-BARRARJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C=CC(=O)NCCNC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)/C=C/C(=O)NCCNC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H54F3N6O10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
938.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-O-[Bis(4-Methoxyphenyl)Phenylmethyl]-2'-Deoxy-5-[3-Oxo-3-[[2-[(Trifluoroacetyl)Amino]Ethyl]Amino]-1-Propenyl]-Uridine 3'-[2-Cyanoethyl Bis(1-Methylethyl)Phosphoramidite] |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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